molecular formula C11H12N2O5 B7951311 Methyl 4-acetamido-3-nitrophenylacetate

Methyl 4-acetamido-3-nitrophenylacetate

Cat. No. B7951311
M. Wt: 252.22 g/mol
InChI Key: JHNRRDOVJAMTJT-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

A solution of 4-amino-phenyl acetic acid methyl ester (3 g, 18.2 mmol) in acetic anhydride (16 mL) was stirred at room temperature for 30 minutes. The reaction mixture was cooled to 0° C. temperature and fuming nitric acid (2.3 mL) was added dropwise. The ice bath was removed and the reaction mixture was stirred for another 20 minutes before pouring it onto iced water. The resulting yellow precipitate was filtered, washed with water and dried in vacuo at 50° C. to give 3.7 g of the product. 1H NMR 500 MHz (DMSO) δ 2.05 (s, 3H), 3.63 (s, 3H), 3.81 (s, 2H), 7.54 (d, 1H), 7.58 (dd, 1H), 7.87 (d, 1H), 10.2 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1.[N+:13]([O-:16])(O)=[O:14].[C:17](OC(=O)C)(=[O:19])[CH3:18]>>[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:17](=[O:19])[CH3:18])=[C:7]([N+:13]([O-:16])=[O:14])[CH:6]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)N)=O
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for another 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
before pouring it onto iced water
FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(CC1=CC(=C(C=C1)NC(C)=O)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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